molecular formula C8H5BrFNS B1448953 2-Bromo-6-fluoro-4-methylbenzothiazole CAS No. 1019117-37-3

2-Bromo-6-fluoro-4-methylbenzothiazole

Cat. No.: B1448953
CAS No.: 1019117-37-3
M. Wt: 246.1 g/mol
InChI Key: CKDWCQLRGQBNNR-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by the presence of bromine, fluorine, and methyl substituents on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-methylbenzothiazole typically involves the bromination and fluorination of 4-methylbenzothiazole. One common method includes the following steps:

    Bromination: 4-Methylbenzothiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions to introduce the fluorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-methylbenzothiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-4-methylbenzothiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules for research and industrial purposes.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-methylbenzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzothiazole: Lacks the methyl group at the 4-position.

    2-Bromo-4-methylbenzothiazole: Lacks the fluorine atom at the 6-position.

    6-Fluoro-4-methylbenzothiazole: Lacks the bromine atom at the 2-position.

Uniqueness

2-Bromo-6-fluoro-4-methylbenzothiazole is unique due to the simultaneous presence of bromine, fluorine, and methyl substituents on the benzothiazole ring. This unique combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-fluoro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-2-5(10)3-6-7(4)11-8(9)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWCQLRGQBNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282663
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019117-37-3
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019117-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-methylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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